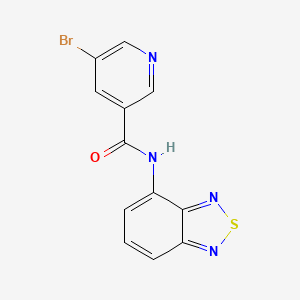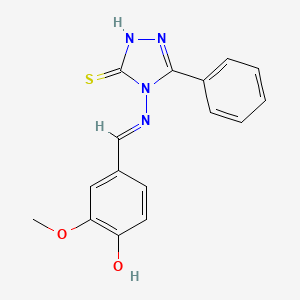![molecular formula C24H35N3O2 B6096504 1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(4-methoxy-3-methylphenyl)methyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B6096504.png)
1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(4-methoxy-3-methylphenyl)methyl]-N-(pyridin-4-ylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(4-methoxy-3-methylphenyl)methyl]-N-(pyridin-4-ylmethyl)methanamine is a complex organic compound that features a piperidine ring substituted with a methoxyethyl group, a methoxy-methylphenyl group, and a pyridinylmethyl group
Méthodes De Préparation
The synthesis of 1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(4-methoxy-3-methylphenyl)methyl]-N-(pyridin-4-ylmethyl)methanamine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Substitution Reactions: The methoxyethyl group can be introduced via nucleophilic substitution reactions, using reagents like methoxyethyl chloride.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Analyse Des Réactions Chimiques
1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(4-methoxy-3-methylphenyl)methyl]-N-(pyridin-4-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(4-methoxy-3-methylphenyl)methyl]-N-(pyridin-4-ylmethyl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(4-methoxy-3-methylphenyl)methyl]-N-(pyridin-4-ylmethyl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring may interact with neurotransmitter receptors, modulating their activity and leading to changes in cellular signaling pathways. The methoxy and pyridinyl groups may enhance the compound’s binding affinity and specificity for these targets.
Comparaison Avec Des Composés Similaires
1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(4-methoxy-3-methylphenyl)methyl]-N-(pyridin-4-ylmethyl)methanamine can be compared with similar compounds, such as:
1-[1-(2-hydroxyethyl)piperidin-4-yl]-N-[(4-methoxy-3-methylphenyl)methyl]-N-(pyridin-4-ylmethyl)methanamine: This compound has a hydroxyethyl group instead of a methoxyethyl group, which may affect its solubility and reactivity.
1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(4-methoxy-3-methylphenyl)methyl]-N-(pyridin-3-ylmethyl)methanamine: This compound has a pyridin-3-ylmethyl group instead of a pyridin-4-ylmethyl group, which may influence its binding affinity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(4-methoxy-3-methylphenyl)methyl]-N-(pyridin-4-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2/c1-20-16-23(4-5-24(20)29-3)19-27(17-21-6-10-25-11-7-21)18-22-8-12-26(13-9-22)14-15-28-2/h4-7,10-11,16,22H,8-9,12-15,17-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWGJJBQTKXXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN(CC2CCN(CC2)CCOC)CC3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6096429.png)
![Ethyl (2E)-2-{amino[(phenylcarbamoyl)amino]methylidene}-3-oxobutanoate](/img/structure/B6096435.png)
![N'-[(1E)-6-(propan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]pyridine-4-carbohydrazide](/img/structure/B6096443.png)

![2,2'-[methylenebis(sulfonylmethylene)]bis-1H-benzimidazole](/img/structure/B6096457.png)


![2-{2-[4-(4-FLUOROBENZAMIDO)-1,2,5-OXADIAZOL-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ETHYL 4-FLUOROBENZOATE](/img/structure/B6096476.png)
![5-bromo-3-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B6096477.png)
![1-{3-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B6096484.png)

![6-[3-[2-(3,4-Dimethoxyphenyl)ethyl-methylamino]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B6096510.png)

![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B6096533.png)
